molecular formula C15H12N2O5 B15077278 2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether

2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether

Cat. No.: B15077278
M. Wt: 300.27 g/mol
InChI Key: LMIUFYSCIBRPIA-VOTSOKGWSA-N
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Description

2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether is an organic compound characterized by the presence of a dinitrophenyl group attached to an ethenyl linkage, which is further connected to a phenyl methyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether typically involves the reaction of 2,4-dinitrobenzaldehyde with phenyl methyl ether in the presence of a base. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the dinitrophenyl and phenyl methyl ether groups. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether is unique due to its specific structural features, including the ethenyl linkage and the combination of dinitrophenyl and phenyl methyl ether groups.

Properties

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

1-[(E)-2-(2-methoxyphenyl)ethenyl]-2,4-dinitrobenzene

InChI

InChI=1S/C15H12N2O5/c1-22-15-5-3-2-4-12(15)7-6-11-8-9-13(16(18)19)10-14(11)17(20)21/h2-10H,1H3/b7-6+

InChI Key

LMIUFYSCIBRPIA-VOTSOKGWSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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